molecular formula C11H12Br2O3 B13673928 Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

Cat. No.: B13673928
M. Wt: 352.02 g/mol
InChI Key: CORKXYMQQPPGRY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound that belongs to the class of brominated aromatic esters. It is characterized by the presence of two bromine atoms, a methoxy group, and an ester functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a methoxy-substituted benzene derivative, followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromomethyl group.

    Ethyl 4-bromo-2-chlorobenzoate: Contains a chlorine atom instead of a bromomethyl group.

    Ethyl 4-bromo-2-methylbenzoate: Features a methyl group instead of a bromomethyl group.

Uniqueness

Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is unique due to the presence of both bromine and

Properties

Molecular Formula

C11H12Br2O3

Molecular Weight

352.02 g/mol

IUPAC Name

ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

InChI

InChI=1S/C11H12Br2O3/c1-3-16-11(14)10-7(6-12)4-8(13)5-9(10)15-2/h4-5H,3,6H2,1-2H3

InChI Key

CORKXYMQQPPGRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC)Br)CBr

Origin of Product

United States

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